2-Bromo-3,5-bis(trifluoromethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-bis(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6O/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNRKEGWEHWYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Impact of Agitation on Selectivity:in Scaling Up Chemical Reactions from the Laboratory Bench to Industrial Reactors, Mass Transfer Limitations Can Become Significant. for the Bromination of 1,3 Bis Trifluoromethyl Benzene, the Stirring Speed Has Been Identified As a Critical Process Parameter.google.comgoogle.cominadequate Agitation at a Larger Scale Leads to Poor Mixing of the Reactants. This Localized Concentration Variance Results in a Decreased Rate of the Primary Bromination Reaction and a Significant Increase in the Formation of Undesired Byproducts, Including Isomeric, Bis Brominated, and Tris Brominated Compounds, Which Can Account for Upwards of 30% of the Product Mixture.google.comthis Indicates That Efficient Mixing is Essential to Maintain Reaction Selectivity and Yield During Scale Up.
Below is an interactive table summarizing the impact of agitation speed on byproduct formation based on findings from process development studies. google.com
| Stirrer Speed | Desired Product Yield | Undesired Byproducts | Observations |
| Low | Decreased | Increased (up to 30%) | Indicates poor mass transfer and competing reaction mechanisms. google.com |
| High | Increased | Minimized | Ensures homogenous reaction mixture, promoting selective bromination. google.com |
Control of Reaction Temperature and Reagent Addition:the Bromination Reaction is Exothermic, and Effective Temperature Control is a Crucial Scalability Consideration for Ensuring Safety and Selectivity. the Process Often Involves the Controlled Addition of a Brominating Agent, Such As N Bromosuccinimide Nbs or 1,3 Dibromo 5,5 Dimethylhydantoin, to the Reaction Mixture.google.commaintaining the Temperature Within a Defined Range, for Example Between 40 and 50°c, After the Addition of the Brominating Agent is Critical for Optimizing the Reaction Rate While Preventing Thermal Runaway and Minimizing Side Reactions.google.com
Reaction Mechanisms of Aromatic Bromination
Aromatic bromination is a classic example of electrophilic aromatic substitution (EAS). The mechanism for the introduction of a bromine atom onto an aromatic ring, particularly one bearing strong deactivating groups like trifluoromethyl groups, follows a well-established pathway.
The electrophilic bromination of aromatic compounds is generally understood to proceed through a two-step mechanism. msu.edu This process involves the initial attack of an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity.
Formation of the Electrophile : Molecular bromine (Br₂) itself is not typically electrophilic enough to react with deactivated aromatic rings. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, creating a more potent electrophilic species that reacts as if it were Br⁺. libretexts.org
Formation of the Sigma Complex : The first and rate-determining step involves the attack of the π electrons of the aromatic ring on the electrophilic bromine. msu.edulibretexts.org This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex (also referred to as a Wheland intermediate). nih.gov This intermediate is non-aromatic, and the positive charge is delocalized across the carbon framework of the ring. msu.edu The stability of this arenium ion is a key factor in determining the reaction rate and regioselectivity. The carbocation intermediate is stabilized by charge delocalization but is not subject to rearrangement due to the energetic advantage of reforming the aromatic ring. msu.edu
Table 1: Key Stages in Electrophilic Aromatic Bromination
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Electrophile Generation | Br₂, Lewis Acid (e.g., FeBr₃) |
| 2 | Nucleophilic Attack | Aromatic Ring, Polarized Bromine |
| 3 | Intermediate Formation | Arenium Ion (Sigma Complex) |
| 4 | Deprotonation | Conjugate Base (e.g., FeBr₄⁻) |
| 5 | Product Formation | Bromoaromatic Compound, HBr, Lewis Acid |
The choice of reagents and the conditions under which the reaction is performed can significantly influence the outcome of aromatic bromination. For deactivated substrates, such as those containing trifluoromethyl groups, these factors are particularly critical.
The presence of two strong electron-withdrawing trifluoromethyl groups in 1,3-bis(trifluoromethyl)benzene (B1330116), an analog of the target compound, makes electrophilic substitution challenging. A patented process for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene utilizes a mixture of sulfuric acid and acetic acid with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin. google.com The reaction is carefully controlled, with the temperature maintained between 40 and 50°C to achieve the desired product. google.com
Alternative reagents can also be employed for the bromination of deactivated aromatic rings without the need for a traditional catalyst. For example, bromine trifluoride (BrF₃) has been shown to effectively brominate aromatics that are resistant to other methods. acs.org The temperature can also dictate selectivity; in some systems, lower temperatures have been shown to favor the formation of a specific isomer (e.g., para over ortho). nih.gov
Mechanistic Insights into Functional Group Interconversions
Beyond the introduction of a bromine atom, the functional groups on this compound and its analogs can undergo various transformations. Mechanistic studies of these interconversions, such as nucleophilic aromatic substitution and radical reactions, are vital for understanding their reactivity.
Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like this compound, where the aromatic ring is rendered electron-poor by the trifluoromethyl substituents. This electron deficiency makes the ring susceptible to attack by nucleophiles. masterorganicchemistry.com
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:
Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this complex is delocalized onto the electron-withdrawing groups (trifluoromethyl groups), which is crucial for its stabilization. masterorganicchemistry.com The formation of this intermediate is usually the rate-determining step. masterorganicchemistry.com
Elimination of the Leaving Group : The aromaticity is restored as the leaving group (bromide) is expelled from the Meisenheimer complex.
Recent studies have provided evidence that not all SNAr reactions follow this stepwise path. Some transformations, particularly with highly reactive substrates or specific nucleophiles, may proceed through a concerted mechanism where the addition of the nucleophile and the departure of the leaving group occur simultaneously. springernature.comrsc.org The specific pathway—stepwise, concerted, or borderline—can be influenced by the structure of the aromatic substrate and the nature of the nucleophile. rsc.org
Table 2: Comparison of SNAr Mechanistic Pathways
| Mechanism Type | Key Feature | Intermediate |
|---|---|---|
| Stepwise | Two distinct steps (addition then elimination) | Meisenheimer Complex |
| Concerted | Single transition state | None |
| Borderline | A mechanistic continuum between stepwise and concerted | Transition state resembles Meisenheimer complex |
The trifluoromethyl group is a significant feature in modern pharmaceuticals and agrochemicals. rsc.org Its introduction often involves radical pathways, which offer an alternative to traditional nucleophilic or electrophilic methods.
The general mechanism for radical trifluoromethylation of aromatic compounds involves the generation of a trifluoromethyl radical (•CF₃). wikipedia.org This highly reactive species can be produced from various precursors, such as trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na), or specialized reagents like Togni's and Umemoto's reagents, often through photoredox catalysis or with the use of initiators like triethylborane. wikipedia.orgconicet.gov.ar
Once generated, the electrophilic •CF₃ radical readily adds to electron-rich positions on an aromatic or heteroaromatic ring. researchgate.netprinceton.edu This addition forms a radical intermediate. The final step to yield the trifluoromethylated aromatic product can occur through various pathways, such as oxidation of the radical intermediate to a cation followed by deprotonation, or by hydrogen atom abstraction. princeton.eduorientjchem.org Photoredox catalysis has emerged as a particularly mild and efficient method for generating the •CF₃ radical, allowing for the trifluoromethylation of a wide range of substrates under gentle conditions. princeton.edu
Table 3: Common Reagents for Radical Trifluoromethylation
| Reagent Class | Example Reagent | Method of •CF₃ Generation |
|---|---|---|
| Iodoalkanes | Trifluoroiodomethane (CF₃I) | Photolysis, Radical Initiators (e.g., Triethylborane) |
| Sulfinates | Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Oxidation (e.g., with Mn(OAc)₃) |
| Hypervalent Iodine | Togni's Reagents | Photoredox Catalysis, Copper Catalysis |
| Sulfonium Salts | Umemoto's Reagents | Photoredox Catalysis, Single-Electron Transfer |
Reactivity and Derivatization Strategies for 2 Bromo 3,5 Bis Trifluoromethyl Phenol
Chemical Transformations at the Bromine Center
The carbon-bromine bond is the primary site for constructing more complex molecular architectures through the formation of new carbon-carbon or carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring makes the bromine atom an excellent leaving group in various transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring of 2-Bromo-3,5-bis(trifluoromethyl)phenol enhances its reactivity in the oxidative addition step of the catalytic cycle, making it an excellent candidate for various coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. For substrates like this compound, the reaction would proceed using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) to yield a substituted biphenyl (B1667301) derivative. The reaction is tolerant of a wide range of functional groups, including the phenolic hydroxyl. Site-selective Suzuki-Miyaura reactions on dihalogenated trifluoromethyl-benzene derivatives have demonstrated that such couplings are highly efficient. researchgate.netlookchem.com
Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. d-nb.info Due to the electron-deficient nature of the aryl bromide, this reaction is expected to be efficient. beilstein-journals.orgacs.org
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl alkyne. wikipedia.orglibretexts.orgnih.gov This method provides a direct route to introducing alkynyl moieties. Studies on brominated 2-trifluoromethylquinolines have shown that Sonogashira reactions proceed in excellent yields. nih.gov
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane) and is known for its tolerance of a wide array of functional groups. wikipedia.org The reaction conditions are generally mild, though the toxicity of the tin reagents is a consideration. harvard.edu
Table 1: Overview of Potential Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl / Styrenyl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl Alkyne |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-R |
Beyond palladium catalysis, the bromine atom can be transformed into other functional groups through organometallic intermediates.
Formation of Organometallic Reagents: The bromine can be converted into a more reactive organometallic species via halogen-metal exchange.
Grignard Reagent Formation: Reaction with magnesium metal (Mg) would form the corresponding Grignard reagent. However, the acidic phenolic proton must first be protected (e.g., as a methoxymethyl ether or silyl (B83357) ether). The formation of Grignard reagents from related structures like 3,5-bis(trifluoromethyl)bromobenzene (B1265498) has been reported, although there are safety concerns regarding their thermal stability. orgsyn.orggoogle.com
Organolithium Formation: Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures would result in lithium-halogen exchange to generate the corresponding aryllithium species. This intermediate is a potent nucleophile that can react with a variety of electrophiles. Again, prior protection of the hydroxyl group is essential to prevent quenching of the reagent.
Functionalization of the Phenolic Hydroxyl Group
The acidic hydroxyl group is a key site for derivatization, allowing for the introduction of various functionalities through esterification, etherification, and other reactions.
Esterification: The phenolic hydroxyl group can be readily converted into an ester by reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is typically high-yielding and provides a means to introduce a wide variety of acyl groups. Benzoic esters of similarly fluorinated alcohols have been used in photocatalytic reactions, highlighting their utility. acs.orgacs.org
Etherification (Williamson Ether Synthesis): The phenol (B47542) can be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This potent nucleophile can then react with an alkyl halide or sulfonate in an SN2 reaction to form an ether. masterorganicchemistry.comwikipedia.orglibretexts.org This is a classic and versatile method for preparing both simple and complex ethers. francis-press.com
Table 2: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acetyl Chloride, Pyridine | 2-Bromo-3,5-bis(trifluoromethyl)phenyl acetate |
The synthesis of Schiff bases requires the conversion of the bromo-phenol into an aminophenol analog first. This two-step sequence expands the synthetic utility of the parent molecule into the realm of imine chemistry.
Synthesis of the Aminophenol Analog: The crucial intermediate, 2-Amino-3,5-bis(trifluoromethyl)phenol, can be synthesized from this compound via a palladium-catalyzed C-N cross-coupling reaction. The Buchwald-Hartwig amination is particularly well-suited for this transformation, using an ammonia (B1221849) equivalent or a protected amine with a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org Successful amination of the related 3,5-bis(trifluoromethyl)bromobenzene demonstrates the feasibility of this approach. acs.org
Schiff Base Formation: The resulting aminophenol can then undergo a condensation reaction with an aldehyde or a ketone to form a Schiff base (an imine). gsconlinepress.com This reaction is typically carried out in an alcohol solvent, often with acid or base catalysis, and involves the removal of a water molecule. nih.govbepls.comnih.gov The resulting Schiff bases, containing both a phenol and two trifluoromethyl groups, are valuable ligands in coordination chemistry and potential building blocks for heterocyclic synthesis.
Strategies for Derivatization in Analytical Chemistry and Organic Synthesis
The reactivity of this compound makes it a valuable intermediate for both creating complex molecules and for analytical purposes.
In organic synthesis , this compound serves as a trifluoromethylated building block. The trifluoromethyl group is a key substituent in medicinal chemistry and materials science, known for enhancing properties like metabolic stability and lipophilicity. nih.gov The ability to perform selective transformations at either the bromine or the hydroxyl position allows for the stepwise construction of highly functionalized aromatic compounds. For instance, a cross-coupling reaction at the bromine center could be followed by an etherification at the phenol, yielding a complex, multi-substituted product.
In analytical chemistry , derivatization is often employed to enhance the volatility or detectability of an analyte for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The phenolic hydroxyl group can be easily derivatized, for example, by silylation (e.g., with BSTFA) or by esterification/etherification as described in section 4.2.1. These modifications cap the polar -OH group, leading to sharper chromatographic peaks and more reliable analysis. Furthermore, the presence of six fluorine atoms provides a unique signal in ¹⁹F NMR spectroscopy, a powerful tool for structural elucidation and purity analysis of fluorinated compounds.
Advanced Applications in Organic Synthesis and Catalysis
Building Block for Complex Molecule Synthesis
This compound serves as a key starting material for the construction of intricate molecular architectures, particularly those incorporating the valuable trifluoromethyl moiety, which is known to enhance properties such as metabolic stability and lipophilicity in pharmaceuticals and agrochemicals.
While direct examples utilizing 2-Bromo-3,5-bis(trifluoromethyl)phenol for heterocycle synthesis are specific, the established reactivity of related compounds provides a clear blueprint for its application. The synthesis of trifluoromethyl-containing pyrazole (B372694) derivatives, for example, has been successfully achieved starting from 3',5'-bis(trifluoromethyl)acetophenone. mdpi.comnih.gov This involves a reaction with a hydrazine (B178648) derivative to form a hydrazone, which is then cyclized using a Vilsmeier-Haack reagent to construct the pyrazole ring. mdpi.com This demonstrates the utility of the 3,5-bis(trifluoromethyl)phenyl core in forming heterocyclic systems.
Furthermore, the 2-bromophenol (B46759) scaffold is a well-established precursor for the synthesis of oxygen-containing heterocycles like benzofurans. nih.govnih.govresearchgate.net General strategies involve palladium- or copper-catalyzed intramolecular cyclization reactions. nih.govcnr.it For instance, a 2-bromophenol can be coupled with a terminal alkyne under Sonogashira conditions; the resulting 2-alkynylphenol intermediate can then undergo an intramolecular cyclization to furnish the benzofuran (B130515) ring. The principles of these reactions are directly applicable to this compound, allowing for the creation of benzofurans bearing two trifluoromethyl groups, which are of significant interest in medicinal chemistry.
The bromine atom on the this compound ring serves as a versatile functional handle for elaboration into more complex aromatic systems through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for forming new carbon-carbon bonds. This reaction is widely used to couple aryl halides with boronic acids or their esters. The reactivity of electron-deficient aryl bromides in these couplings is well-documented, suggesting that this compound would be an excellent substrate for creating biaryl structures.
Such transformations are pivotal in synthesizing precursors for pharmaceuticals, fine chemicals, and advanced materials. The general conditions for these reactions often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base, as outlined in the table below based on typical conditions for related substrates.
| Reaction Type | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, PPh₃, dppf | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOᵗBu, K₃PO₄ | Toluene, THF |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, piperidine | THF, DMF |
Role in Catalysis
The 3,5-bis(trifluoromethyl)phenyl motif, central to the structure of this compound, plays a crucial role in the design of modern catalysts, particularly in organocatalysis and specialized extraction processes.
The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged" motif in the field of hydrogen-bond (H-bond) donor catalysis. nih.govorganic-chemistry.org The two powerful electron-withdrawing trifluoromethyl groups significantly increase the acidity of nearby protons, such as those on phenol (B47542), thiourea (B124793), or squaramide moieties. This enhanced acidity makes them exceptionally potent hydrogen-bond donors.
In organocatalysis, these strong H-bond donors activate electrophiles by coordinating to Lewis basic sites (e.g., carbonyl oxygens), thereby lowering the energy of the transition state and accelerating the reaction. Catalysts incorporating this motif, such as Schreiner's thiourea [N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea], are widely used to promote a variety of organic transformations. nih.govorganic-chemistry.org The phenol group in this compound, or derivatives where it is incorporated into a larger catalytic scaffold, can similarly function as a highly effective H-bond donor to activate substrates and stabilize developing negative charges in transition states. mdpi.comorganic-chemistry.org
Highly acidic phenols are utilized as synergistic reagents in the solvent extraction of metal ions. Specifically, 3,5-Bis(trifluoromethyl)phenol (B1329299) (BTMP), a closely related analogue lacking the bromine atom, has been effectively used as a hydrogen-bond donor in the synergistic extraction of aluminum(III) and gallium(III). chemrxiv.org In these systems, a primary extractant, such as a β-diketone (e.g., 2,4-pentanedione), chelates the metal ion, forming a neutral complex. dokumen.pub The resulting complex, however, may have residual coordination sites occupied by water, making it less soluble in the organic solvent.
Potential Contributions to Advanced Materials Research (e.g., Organic Semiconductors)
The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group make it an attractive component for the design of advanced materials. The introduction of trifluoromethyl groups can enhance the electron-accepting properties, thermal stability, and solubility of organic molecules.
Derivatives of 1,3-bis(trifluoromethyl)benzene (B1330116) have been incorporated into organic light-emitting diode (OLED) materials and nonlinear optical (NLO) chromophores. In NLO materials, the 3,5-bis(trifluoromethyl)benzene unit has been used as an "isolation group" to sterically hinder intermolecular dipole-dipole interactions between chromophores. This separation prevents the aggregation that can cancel out the macroscopic electro-optic effect, leading to materials with improved performance.
Given that this compound can be readily functionalized via its bromo and hydroxyl groups, it represents a valuable building block for synthesizing novel organic semiconductors, liquid crystals, and polymers. For instance, it could be incorporated into conjugated polymer backbones or used as a precursor for electron-transport materials, where the high electron affinity conferred by the CF₃ groups would be advantageous.
Structural and Electronic Influences of Halogen and Polyfluorinated Substituents
Electronic Effects of Trifluoromethyl Groups on Aromatic Rings
The presence of two trifluoromethyl (-CF3) groups on the aromatic ring introduces strong electron-withdrawing effects, which fundamentally alter the electronic landscape of the phenol (B47542) molecule.
Impact on Aromaticity and Electron Density Distribution
The electron density is not uniformly withdrawn from the ring. The -CF3 groups primarily pull electron density from the ortho and para positions relative to their point of attachment. This effect, combined with the inductive withdrawal from the bromine atom, leads to a complex electron density map where the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are significantly less electron-rich than in unsubstituted phenol.
Influence on Acidity and Hydrogen-Bonding Characteristics
The strong inductive effect of the two trifluoromethyl groups has a pronounced impact on the acidity of the phenolic hydroxyl group. By withdrawing electron density from the aromatic ring, the -CF3 groups stabilize the phenoxide anion formed upon deprotonation. This stabilization of the conjugate base leads to a significant increase in the acidity of the phenol, as reflected by a lower pKa value. For comparison, the pKa of phenol is approximately 9.95. The pKa of 3,5-bis(trifluoromethyl)phenol (B1329299) is approximately 8.03, and the predicted pKa for the related compound 2-bromo-5-(trifluoromethyl)phenol is around 7.43. It can be inferred that the pKa of "2-Bromo-3,5-bis(trifluoromethyl)phenol" is also in this lower range, indicating it is a considerably stronger acid than phenol.
The hydrogen-bonding characteristics of "this compound" are also influenced by its substituents. The phenolic -OH group can act as a hydrogen bond donor. The increased acidity of this proton enhances its ability to form strong hydrogen bonds. The oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl groups can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the phenolic proton and the ortho-bromine or a fluorine atom of the 3-trifluoromethyl group is possible, which could influence the molecule's conformation and reactivity.
| Compound | pKa |
|---|---|
| Phenol | ~9.95 |
| 3,5-Bis(trifluoromethyl)phenol | ~8.03 ut.eealfachemch.comut.eenist.govnih.gov |
| 2-Bromo-5-(trifluoromethyl)phenol (Predicted) | ~7.43 |
Stereoelectronic and Inductive Effects of the Bromine Atom on Reactivity and Selectivity
The bromine atom at the 2-position introduces its own set of electronic and steric influences that affect the reactivity and selectivity of the aromatic ring.
Directing Effects in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the outcome is dictated by the combined directing effects of all substituents. The hydroxyl group is a strongly activating, ortho, para-director. The bromine atom, while deactivating due to its inductive effect, is also an ortho, para-director because its lone pairs can donate into the ring and stabilize the intermediate carbocation (arenium ion). Conversely, the two trifluoromethyl groups are strongly deactivating and are meta-directors.
In "this compound," these effects are in opposition. The powerful deactivating nature of the two -CF3 groups makes electrophilic aromatic substitution reactions very challenging to achieve, likely requiring harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by a complex interplay of these competing effects. The hydroxyl group would direct an incoming electrophile to the 4- and 6-positions. The bromine atom would direct to the 4- and 6-positions. The trifluoromethyl groups would direct to the 2-, 4-, and 6-positions relative to their own positions, which corresponds to the 2-, 4-, and 6-positions of the phenol ring. Therefore, all substituents direct towards the 4- and 6-positions. However, the extreme deactivation of the ring by the trifluoromethyl groups would significantly hinder any such reaction.
| Substituent | Position | Effect on Reactivity | Directing Preference |
|---|---|---|---|
| -OH | 1 | Activating | Ortho, Para (positions 2, 4, 6) |
| -Br | 2 | Deactivating | Ortho, Para (positions 4, 6) |
| -CF3 | 3 | Strongly Deactivating | Meta (positions 5, 1 relative to C3) |
| -CF3 | 5 | Strongly Deactivating | Meta (positions 1, 3 relative to C5) |
Activation for Nucleophilic Aromatic Pathways
While the electron-withdrawing groups on "this compound" deactivate the ring towards electrophilic attack, they activate it for nucleophilic aromatic substitution (NAS). ut.eenih.govnih.gov In NAS reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. ut.eenih.govnih.gov For this reaction to proceed, the ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group (like a halogen).
"this compound" is well-suited for NAS. The bromine atom can serve as the leaving group. The two trifluoromethyl groups, being powerful electron-withdrawing substituents, are positioned ortho and para to the carbon bearing the bromine atom. This arrangement is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. ut.eenih.gov The negative charge of the Meisenheimer complex can be delocalized onto the electronegative fluorine atoms of the trifluoromethyl groups, thereby stabilizing the intermediate and facilitating the substitution reaction. Thus, the bromine atom in this compound is expected to be susceptible to displacement by strong nucleophiles.
Computational and Theoretical Studies of 2 Bromo 3,5 Bis Trifluoromethyl Phenol
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nlss.org.in It is widely used to calculate the electronic structure and related properties of molecules, including substituted phenols. researchgate.netresearchgate.netacs.org For 2-Bromo-3,5-bis(trifluoromethyl)phenol, DFT methods like B3LYP are employed to optimize the molecular geometry and predict a variety of spectroscopic and chemical properties. ijltet.orgmdpi.comresearchgate.net
The electronic character of a molecule is fundamental to its reactivity and interactions. Key aspects of this are described by Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. acadpubl.eumalayajournal.org It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acadpubl.eubhu.ac.in In an MEP map, red typically indicates regions of negative potential (e.g., around the electronegative oxygen atom of the hydroxyl group), while blue indicates regions of positive potential (e.g., around the hydrogen atom of the hydroxyl group). bhu.ac.in For this compound, the MEP would highlight the negative potential around the phenolic oxygen and the positive potential on the hydroxyl hydrogen, while the electron-withdrawing substituents would influence the potential across the aromatic ring. mdpi.com
| Computational Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.0 to -7.0 | Electron-donating capability acs.org |
| ELUMO | -1.0 to -2.5 | Electron-accepting capability acadpubl.eu |
| HOMO-LUMO Gap (ΔE) | ~4.0 | Chemical reactivity and kinetic stability acadpubl.eu |
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov Phenolic compounds can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). researchgate.net The stability of these tautomeric forms is crucial as it dictates the molecule's predominant structure and properties. scirp.org
DFT is a highly effective method for analyzing tautomeric equilibria. orientjchem.orgresearchgate.net By calculating the total electronic energies of the different tautomers (the phenol (B47542) and potential keto forms) and the transition states connecting them, researchers can determine their relative stabilities. researchgate.netnih.gov For most simple phenols, the aromatic phenol form is significantly more stable than the non-aromatic keto forms due to the substantial energy penalty of losing aromaticity. researchgate.netnih.gov In the case of this compound, calculations would almost certainly confirm the phenol form as the overwhelmingly dominant tautomer in the equilibrium mixture. researchgate.net
| Tautomeric Form | Relative Energy (kcal/mol) | Predominance |
|---|---|---|
| Phenol Form (Aromatic) | 0 (Reference) | Dominant researchgate.netnih.gov |
| Keto Forms (Non-aromatic) | > 15 | Negligible researchgate.net |
High-Level Ab Initio Computational Methods (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory)
While DFT is a versatile tool, high-level ab initio methods provide a systematically improvable and often more accurate approach for calculating electronic structure, albeit at a higher computational cost. fiveable.me
Hartree-Fock (HF): The Hartree-Fock method is a foundational ab initio technique that solves the Schrödinger equation using a mean-field approximation for electron-electron repulsion. nlss.org.in It does not fully account for electron correlation, which is the interaction between individual electrons. fiveable.me
Møller–Plesset (MP) Perturbation Theory: MP theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation as a perturbation. fiveable.mewikipedia.orgsmu.edu The theory is typically applied to the second (MP2), third (MP3), or fourth (MP4) order, with accuracy generally increasing with order. fiveable.meq-chem.com MP2 is a widely used method that captures a significant portion of the correlation energy and is particularly effective for describing dispersion interactions. fiveable.mearxiv.org For this compound, MP2 calculations could provide a more accurate prediction of its geometry and energy compared to standard DFT or HF methods. wikipedia.org
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. nasa.gov These materials are critical for applications in photonics and optoelectronics. researchgate.net Molecules with large dipole moments and hyperpolarizabilities, often arising from a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to have significant NLO properties. researchgate.netresearchgate.net
The structure of this compound, with its electron-donating hydroxyl group and strongly electron-withdrawing trifluoromethyl and bromo substituents on a π-system, suggests potential for NLO activity. journaleras.com DFT calculations are a standard method for predicting the NLO response of molecules by computing properties such as the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). researchgate.netmdpi.com A large value of β is indicative of a strong second-order NLO response. researchgate.netjournaleras.com Computational screening allows for the efficient evaluation of a molecule's potential as an NLO material before undertaking complex synthesis and experimental characterization. mdpi.com
| NLO Property | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Measure of charge asymmetry |
| Polarizability | α | Linear response to an electric field |
| First Hyperpolarizability | β | Second-order nonlinear response researchgate.net |
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum mechanical methods like DFT excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rsc.org
For this compound, MD simulations can be used to explore its conformational landscape. This involves studying the rotation around single bonds, such as the C-O bond of the hydroxyl group or the C-C bonds of the trifluoromethyl groups. nih.gov These simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's flexibility is influenced by its environment (e.g., different solvents). researchgate.netnih.gov Understanding the conformational preferences and dynamics is crucial for predicting how the molecule will interact with other molecules, such as receptors in a biological system or other components in a material. nih.govrsc.org
Advanced Spectroscopic and Crystallographic Characterization Techniques
X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of 2-Bromo-3,5-bis(trifluoromethyl)phenol, a detailed three-dimensional model of the molecule can be constructed.
Single-crystal X-ray analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data allows for the unambiguous confirmation of its covalent structure.
Key parameters that would be determined include:
The lengths of the carbon-carbon bonds within the benzene (B151609) ring, which would reveal any distortions from ideal aromaticity due to the bulky and electron-withdrawing substituents.
The precise lengths of the C-Br, C-O, O-H, and C-CF₃ bonds.
The bond angles around each atom, such as the C-C-C angles in the phenyl ring and the F-C-F angles within the trifluoromethyl groups.
Torsion angles, which describe the rotational orientation of the hydroxyl and trifluoromethyl groups relative to the plane of the benzene ring.
This information is critical for understanding the steric and electronic effects of the bromine and trifluoromethyl groups on the phenol (B47542) scaffold.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.govscirp.org
For this compound, this analysis would map the close contacts between neighboring molecules, providing insights into:
Hydrogen Bonding: The phenolic hydroxyl group (-OH) can act as a hydrogen bond donor, potentially forming O-H···O or O-H···F interactions with adjacent molecules. The strength and geometry of these bonds are crucial determinants of the crystal packing.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms like oxygen on a neighboring molecule.
Understanding these interactions is key to explaining the compound's physical properties, such as melting point and solubility.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com Each functional group in this compound has characteristic vibrations that appear at specific frequencies, making these techniques excellent for structural confirmation.
Expected characteristic vibrational modes would include:
O-H Stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching of the phenolic hydroxyl group.
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
C=C Stretch (Aromatic): A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.
C-F Stretch: Very strong and characteristic absorptions in the FT-IR spectrum, typically found in the 1100-1350 cm⁻¹ range, arising from the two trifluoromethyl groups.
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.
C-Br Stretch: A vibration at lower frequencies, typically in the 500-600 cm⁻¹ range.
FT-IR and Raman are complementary techniques; some vibrations may be strong in one and weak or absent in the other, providing a more complete picture of the molecule's vibrational framework. sapub.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would provide detailed information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum would be expected to show two signals for the aromatic protons and one signal for the phenolic hydroxyl proton. The aromatic protons on the ring (at positions 4 and 6) would appear as distinct signals, likely showing splitting due to coupling with each other and potentially long-range coupling to the fluorine atoms. The hydroxyl proton signal's chemical shift would be concentration-dependent and it would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbons bonded to the highly electronegative fluorine atoms (the CF₃ groups) would exhibit a characteristic quartet splitting pattern due to C-F coupling. Similarly, the aromatic carbons would show complex splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms.
¹⁹F NMR: As the molecule contains two trifluoromethyl groups, the fluorine NMR spectrum is particularly informative. It would be expected to show two distinct singlets (or finely split multiplets due to long-range H-F or F-F coupling if the two CF₃ groups are magnetically non-equivalent), with chemical shifts characteristic of trifluoromethyl groups attached to an aromatic ring. ¹⁹F NMR is highly sensitive and provides a clean background for analysis. magritek.com
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands in the UV region, corresponding to π → π* transitions within the substituted benzene ring. The positions (λmax) and intensities of these absorption maxima are sensitive to the substituents on the ring. The presence of the hydroxyl, bromine, and trifluoromethyl groups influences the energy levels of the molecular orbitals, and thus the exact wavelength of absorption. This technique is useful for confirming the nature of the aromatic system and for quantitative analysis. mdpi.com
Emerging Research Avenues and Future Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted phenols, particularly those containing sensitive functional groups like trifluoromethyl moieties, is an area of active research. Traditional synthetic methods often rely on harsh conditions, multi-step procedures, and the use of hazardous reagents. The future of synthesizing 2-Bromo-3,5-bis(trifluoromethyl)phenol is geared towards the development of more efficient, selective, and environmentally benign methodologies.
Key Research Thrusts:
Enzymatic and Biocatalytic Methods: Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules. Biocatalysis, using enzymes like laccases and halogenases, offers a promising avenue for the selective functionalization of phenol (B47542) rings under mild conditions. nih.govescholarship.orgnih.govresearchgate.net Research into laccase-mediated trifluoromethylation of unprotected phenols has demonstrated the feasibility of forming C-CF3 bonds via radical recombination pathways. nih.gov Similarly, enzymatic halogenation using bromoperoxidases could offer a highly regioselective method for introducing the bromine atom onto the 3,5-bis(trifluoromethyl)phenol (B1329299) precursor, minimizing the formation of isomeric byproducts. escholarship.org
Photocatalysis and Light-Mediated Reactions: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under ambient conditions. The synthesis of multi-CF3-substituted phenols using light-promoted reactions with CF3I showcases a pathway that avoids harsh reagents. rsc.org Future research could adapt these photocatalytic strategies for the simultaneous or sequential bromination and trifluoromethylation of a phenol scaffold, potentially starting from 3,5-bis(trifluoromethyl)phenol.
Flow Chemistry and Process Optimization: Continuous flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. The synthesis of precursors like 3,5-bis(trifluoromethyl)bromobenzene (B1265498) has been optimized for large-scale manufacturing, and similar principles could be applied to the subsequent steps needed to produce this compound. google.comgoogle.com
Development of New Catalytic Applications and Mechanistic Understandings
The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the phenolic proton and influences the electron density of the aromatic ring. These electronic properties make the 3,5-bis(trifluoromethyl)phenyl moiety a "privileged" structural motif in the design of organocatalysts and ligands.
Potential Catalytic Roles:
Hydrogen Bonding Organocatalysis: The 3,5-bis(trifluoromethyl)phenyl group is a cornerstone in the design of highly effective hydrogen-bond-donating catalysts, such as Schreiner's thiourea (B124793). researchgate.net Derivatives of this compound, for instance, 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT), have been developed as green and efficient organocatalysts for multi-component reactions. jourcc.com The parent phenol itself could act as a Brønsted acid catalyst or, more likely, serve as a precursor to a new class of chiral or achiral catalysts where the phenolic oxygen and the bromine atom are involved in substrate activation or binding.
Ligand Design for Transition Metal Catalysis: The phenol group can be deprotonated to form a phenoxide, which is an excellent ligand for a wide range of transition metals. The bromine atom provides an additional potential coordination site or a reactive handle for further functionalization. Ligands incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, such as Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, are known to enhance the stability and reactivity of metal catalysts due to their electronic properties. fluorochem.co.uk this compound could be developed into novel bidentate or monodentate ligands for applications in cross-coupling, asymmetric catalysis, and polymerization reactions. acs.orgacs.org
Expansion of Applications in Advanced Functional Materials
The unique combination of a reactive bromine handle, a polar hydroxyl group, and two bulky, lipophilic trifluoromethyl groups makes this compound an attractive building block for advanced functional materials.
Future Material Applications:
High-Performance Polymers: The trifluoromethyl groups can enhance the thermal stability, chemical resistance, solubility in organic solvents, and flame retardancy of polymers. They also lower the dielectric constant and refractive index. The bromine atom on the phenol ring can serve as a reactive site for polymerization through reactions like Suzuki or Heck cross-coupling, allowing for the synthesis of novel poly(arylene ether)s or other conjugated polymers. researchgate.net These materials could find applications in electronics, aerospace, and separation membranes.
Liquid Crystals: The incorporation of trifluoromethyl groups into mesogenic (liquid crystal-forming) molecules is a well-established strategy to modify their physical properties, such as dielectric anisotropy and viscosity. fishersci.ca The rigid, polar structure of this compound makes it a promising precursor for new liquid crystal molecules with tailored phase behavior and electro-optical properties for display and sensor technologies.
Nonlinear Optical (NLO) Materials: Molecules containing strong electron-donating (like -OH) and electron-withdrawing (like -CF3) groups can exhibit significant NLO properties. By incorporating this compound into larger chromophore structures, it may be possible to create materials for applications in photonics and optical data processing.
Advanced Computational and Theoretical Insights into Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the behavior of molecules at the electronic level. While specific DFT studies on this compound are not yet widely published, analysis of analogous compounds provides a clear roadmap for future theoretical investigations. nih.govresearchgate.netmdpi.comijltet.orgresearchgate.net
Areas for Computational Exploration:
Molecular Geometry and Electronic Structure: DFT calculations can precisely determine the molecule's three-dimensional structure, including bond lengths and angles. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into its electronic transitions and reactivity. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and its potential use in electronic materials. researchgate.netresearchgate.netmdpi.com For this molecule, the strong electron-withdrawing CF3 groups are expected to significantly lower the energy of both the HOMO and LUMO.
Reactivity Descriptors and Molecular Electrostatic Potential (MEP): Theoretical calculations can map the electron density distribution to generate a Molecular Electrostatic Potential (MEP) surface. This map visually identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, predicting sites for chemical reactions. mdpi.com Reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to quantify its reactivity.
Spectroscopic and Thermochemical Properties: DFT methods can accurately predict vibrational frequencies (FT-IR and Raman spectra), which aids in the experimental characterization of the compound. researchgate.netijltet.org Furthermore, thermochemical properties like bond dissociation energies (BDE) of the O-H bond can be calculated to understand its antioxidant potential and radical chemistry.
These computational insights are invaluable for guiding the rational design of new synthetic routes, catalysts, and materials based on the this compound scaffold.
Q & A
Basic: What are the recommended purification techniques for 2-bromo-3,5-bis(trifluoromethyl)phenol, given its volatility and stability concerns?
Methodological Answer:
Due to its low boiling point (~89–125°C, depending on substituents) and sensitivity to temperature, fractional distillation under reduced pressure is advised for initial purification . For further purification, recrystallization using non-polar solvents (e.g., hexane) at low temperatures (0–6°C) is effective, as demonstrated for structurally similar bromophenols . Stability during storage requires inert atmospheres (argon/nitrogen) and refrigeration (0–6°C) to prevent decomposition .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- NMR Analysis: Compare and NMR spectra with literature data. The trifluoromethyl groups produce distinct signals at δ -63 to -65 ppm, while bromine’s deshielding effect splits aromatic protons into specific doublets .
- Elemental Analysis: Validate empirical composition via combustion analysis. For example, calculated C: 34.6%, H: 1.3%, F: 41.1%; deviations >0.3% indicate impurities .
- GC-MS: Use high-purity standards (>95% GC) to confirm retention times and fragmentation patterns .
Advanced: How do the electron-withdrawing trifluoromethyl and bromo substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
The strong electron-withdrawing effects of -CF and -Br groups activate the aromatic ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic substitution. For example:
- Pd-Catalyzed Coupling: The bromine atom serves as a leaving group in Suzuki-Miyaura reactions, with yields >80% achieved using Pd(OAc)/XPhos in DMA at 120°C .
- Steric Effects: The 3,5-bis(trifluoromethyl) groups hinder ortho-functionalization, directing reactivity to the para position .
Table 1: Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)/XPhos | 82.5 | |
| Buchwald-Hartwig | Pd(dba)/SPhos | 68.0 |
Advanced: How can researchers optimize enantioselective synthesis of derivatives using this compound?
Methodological Answer:
Asymmetric reductions or kinetic resolutions in biphasic systems (e.g., ionic liquids) enhance enantiomeric excess (e.e.):
- Ionic Liquid/Buffer Systems: Using Candida tropicalis cells in [PF]-based ionic liquids achieves >99.9% e.e. for alcohol derivatives. Optimize parameters: 5% ionic liquid, 70 mmol/L substrate, 350 g/L cell concentration, 24 h reaction time .
- Chiral Ligands: Employ (R)-BINAP or Josiphos ligands in hydrogenation reactions to control stereochemistry .
Advanced: How should researchers address contradictions in spectroscopic data for brominated trifluoromethyl aromatics?
Methodological Answer:
Discrepancies in NMR or mass spectra often arise from isotopic interference (e.g., /) or fluorine coupling:
- High-Resolution MS: Resolve isotopic clusters (e.g., M+2 peak for bromine) to confirm molecular formulas .
- 2D NMR (COSY, HSQC): Assign overlapping signals in aromatic regions. For example, NOESY correlations differentiate para/ortho substituents .
Advanced: What strategies improve regioselectivity in bromination of 3,5-bis(trifluoromethyl)phenol derivatives?
Methodological Answer:
Directed ortho-bromination is challenging due to steric hindrance. Strategies include:
- Lewis Acid Catalysis: Use AlCl to coordinate the phenolic -OH group, directing bromine to the ortho position (yield: 65–70%) .
- Electrophilic Bromination: NBS (N-bromosuccinimide) in DMF at 0°C minimizes polybromination .
Table 2: Bromination Conditions and Outcomes
| Brominating Agent | Catalyst | Temperature (°C) | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Br | AlCl | 25 | Ortho | 68 |
| NBS | None | 0 | Para | 55 |
Advanced: What analytical methods are critical for studying its role in coordination chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
